molecular formula C6H7N5S B1418244 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 1105191-09-0

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No.: B1418244
CAS No.: 1105191-09-0
M. Wt: 181.22 g/mol
InChI Key: CYGRXZYWTPYCEK-UHFFFAOYSA-N
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Description

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired triazolopyrimidine ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Disulfides: Formed through oxidation of the thiol group.

    Thioethers: Resulting from nucleophilic substitution reactions involving the thiol group.

Mechanism of Action

The mechanism by which 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exerts its effects is primarily through interaction with biological macromolecules. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the triazolopyrimidine ring system can interact with nucleic acids and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is unique due to the presence of both the triazole and pyrimidine rings fused together, along with the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGRXZYWTPYCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=S)N=CN2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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